tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
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Overview
Description
Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C7H14N2O4S. It is known for its unique structure, which includes a thiadiazolidine ring with a tert-butyl ester group and a 1,1-dioxide functional group. This compound is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide typically involves the reaction of N-chlorosulfonyl isocyanate with tert-butanol in the presence of a solvent like methylene chloride. The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale reactions, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper safety measures.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate: Lacks the 1,1-dioxide group, resulting in different chemical properties.
1,2,5-Thiadiazolidine-2-carboxylate 1,1-dioxide: Lacks the tert-butyl ester group, affecting its reactivity and applications.
Uniqueness
Tert-Butyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is unique due to the presence of both the tert-butyl ester and 1,1-dioxide groups. This combination imparts distinct chemical properties, making it valuable for specific research applications and chemical synthesis.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,3)13-6(10)9-5-4-8-14(9,11)12/h8H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAUGSFPCAVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263719-76-2 |
Source
|
Record name | tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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